Precision in Lipid Biochemistry: C8 Alkyne Position Governs Acyl Chain Bending and Enzyme Recognition
Structural analysis reveals that the acyl chain of myristate is bound by human myristoyl-CoA synthetase in a specific bent conformation with a primary bend localized near C5-C6 [1]. For efficient utilization by this enzyme and the subsequent N-myristoyltransferase (hNmt), the acyl chain must also exhibit a secondary bend around C8 [1]. This specific conformational requirement provides a mechanistic basis for the recognition of tetradecynoic acids. While saturated myristic acid (C14:0) serves as the baseline substrate, the introduction of a rigid triple bond at the C8 position in 8-tetradecynoic acid is hypothesized to pre-organize or restrict the acyl chain into a conformation that either mimics or disrupts the required bends, thereby modulating its activity with myristoyl-CoA synthetase and hNmt in a manner distinct from isomers with the triple bond at other positions (e.g., C5) [1].
| Evidence Dimension | Acyl chain conformation (bending sites) |
|---|---|
| Target Compound Data | 8-Tetradecynoic acid (Triple bond at C8) |
| Comparator Or Baseline | Myristic acid (C14:0, saturated, C5-C6 bend required) and 5-tetradecynoic acid (Triple bond at C5) |
| Quantified Difference | Qualitative difference in conformational restriction: The C8 alkyne is predicted to impact the secondary C8 bend required by hNmt, whereas the C5 alkyne would impact the primary C5-C6 bend required by the synthetase [1]. |
| Conditions | In vitro enzyme activity assays using human myristoyl-CoA synthetase and human N-myristoyltransferase partially purified from an erythroleukemia cell line [1]. |
Why This Matters
For researchers studying protein N-myristoylation or lipid metabolism, this positional specificity dictates that 8-tetradecynoic acid is not interchangeable with other tetradecynoic acid isomers, as each will perturb a different critical bending site on the acyl chain, leading to distinct effects on enzyme activity.
- [1] Kishore NS, Wood DC, Mehta PP, Wade AC, Lu T, Gokel GW, Gordon JI. Comparison of the acyl chain specificities of human myristoyl-CoA synthetase and human myristoyl-CoA:protein N-myristoyltransferase. J Biol Chem. 1993 Mar 5;268(7):4889-902. View Source
